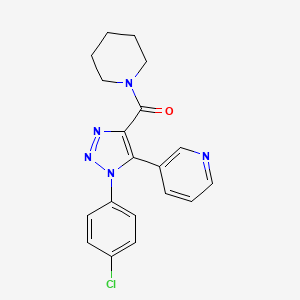
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18ClN5O and its molecular weight is 367.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
Research has been conducted on the synthesis of related heterocyclic compounds that incorporate biologically active entities such as oxazole, pyrazoline, and pyridine. These compounds, including variants of the chemical , have been studied for their anticancer activity against a panel of 60 cancer cell lines and in vitro antibacterial and antifungal activities. Molecular docking studies suggest potential pharmaceutical applications due to their interactions with microbes, potentially overcoming drug resistance (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Molecular Interaction Studies
Molecular interaction studies of closely related compounds have shown significant binding activities with receptors such as the CB1 cannabinoid receptor. This research indicates a potential application in understanding and designing receptor-specific drugs, especially in the context of cannabinoid receptor antagonists (J. Shim, W. Welsh, E. Cartier, J. Edwards, & A. Howlett, 2002).
Production of Key Chiral Intermediates
The compound has been studied in the context of producing key chiral intermediates for pharmaceutical applications. For instance, research on (S)-CPMA, a chiral intermediate of the anti-allergic drug Betahistine, involves the stereoselective reduction of related compounds. This showcases the compound's relevance in synthesizing intermediates for drug development (Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives incorporating chlorophenyl and pyridyl groups, similar to the compound , have shown promising antimicrobial and anticancer activities. These findings indicate the compound's potential as a scaffold for developing new antimicrobial and anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Corrosion Inhibition
Compounds with similar structural features have been evaluated as corrosion inhibitors for mild steel in acidic environments. This research suggests potential industrial applications, particularly in protecting metals from corrosion (Qisheng Ma, Sijun Qi, Xiaohong He, Yongming Tang, & Gang Lu, 2017).
properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-15-6-8-16(9-7-15)25-18(14-5-4-10-21-13-14)17(22-23-25)19(26)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBBAANFYPFKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

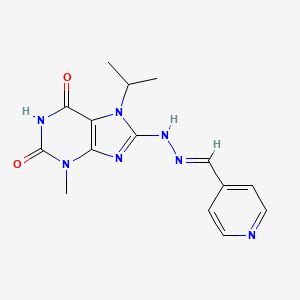
![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369603.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2369604.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2369606.png)
![N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369609.png)

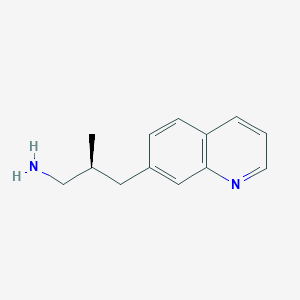
![5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2369613.png)
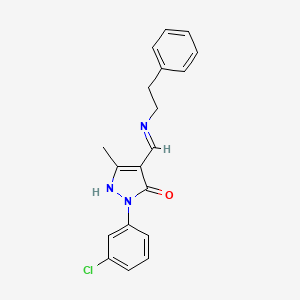

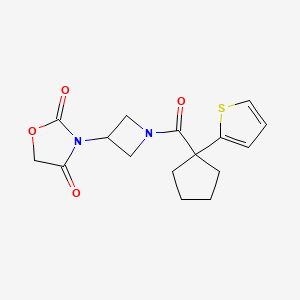

![1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369622.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2369623.png)